molecular formula C19H23N3O3 B5621820 N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-3-yl}acetamide

N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-3-yl}acetamide

Cat. No. B5621820
M. Wt: 341.4 g/mol
InChI Key: LAAMWVDVTVWSPH-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves intricate steps that are designed to introduce specific functional groups, optimizing biological activity as kappa-opioid agonists. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, substituted at specific carbon positions adjacent to the amide nitrogen, demonstrated significant biological evaluations (Barlow et al., 1991). Another study focused on replacing the acetamide group with alkylurea in certain compounds to retain antiproliferative activity against cancer cell lines while reducing toxicity (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to the one often features complex ring systems and substituents designed to enhance interaction with biological targets. For example, the compound with a twisted, tetra-substituted pyrrolidine ring, demonstrates the detailed molecular architecture that can influence biological activity (Pedroso et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving these compounds often aim to modify specific functional groups to alter their chemical properties and biological activity. The modification of the acetamide group to introduce alkylurea or dialkylaminoethylurea moieties is one such reaction, which has been shown to maintain antiproliferative activity and reduce toxicity (Wang et al., 2015).

Physical Properties Analysis

While specific data on the physical properties of "N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-3-yl}acetamide" are not directly available, related compounds exhibit characteristics that significantly influence their solubility, stability, and overall behavior in biological systems. For example, the crystal structure analysis provides insights into the stability and solubility of similar compounds (Pedroso et al., 2020).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and interaction with biological targets, are crucial for their potential therapeutic applications. The study on fluorinated derivatives of sigma-1 receptor modulators highlights how slight modifications in chemical structure can significantly impact biological activity and receptor affinity (Kuznecovs et al., 2020).

properties

IUPAC Name

N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13(23)20-17-12-22(19(24)18-5-4-10-21(18)2)11-16(17)14-6-8-15(25-3)9-7-14/h4-10,16-17H,11-12H2,1-3H3,(H,20,23)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAMWVDVTVWSPH-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C(=O)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C(=O)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S,4R)-4-(4-methoxyphenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-3-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.